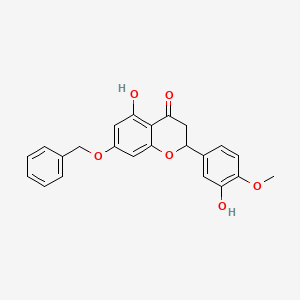

Hesperetin Benzyl Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H20O6 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-phenylmethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H20O6/c1-27-20-8-7-15(9-17(20)24)21-12-19(26)23-18(25)10-16(11-22(23)29-21)28-13-14-5-3-2-4-6-14/h2-11,21,24-25H,12-13H2,1H3 |

InChI Key |

CDVCUUPVBSIPQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hesperetin Benzyl Ether and Analogues

The synthesis of Hesperetin (B1673127) Benzyl (B1604629) Ether and its analogues primarily involves the targeted modification of the hydroxyl groups present on the hesperetin scaffold. Hesperetin, a trihydroxyflavanone, offers multiple sites for alkylation, with the 7-hydroxyl group being a common target for derivatization due to its reactivity.

The most prevalent method for synthesizing benzyl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride.

A general procedure for the benzylation of hesperetin at the 7-position can be outlined as follows: Hesperetin is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, typically a carbonate like potassium carbonate (K₂CO₃), is added to the mixture to deprotonate the most acidic phenolic hydroxyl group. Benzyl bromide is then added, and the reaction mixture is heated under reflux to facilitate the formation of the ether linkage. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated through extraction and purified by column chromatography.

The synthesis of various analogues, including other O-alkyl and O-benzyl derivatives, follows similar principles, often by varying the alkylating agent. nih.govmdpi.com For instance, reacting hesperetin with different acid chlorides in the presence of an organic catalyst like triethylamine (TEA) in methanol can produce a range of ester derivatives. nih.gov Similarly, substituted benzyl bromides can be used to introduce modified benzyl groups onto the hesperetin structure.

The table below summarizes synthetic approaches for creating hesperetin derivatives, including the class of compounds to which Hesperetin Benzyl Ether belongs.

Table 1: Synthetic Methodologies for Hesperetin Derivatives

| Derivative Class | Starting Material | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| O-Benzyl Ethers | Hesperetin | Benzyl bromide, K₂CO₃, Acetone, Reflux | Moderate to High | mdpi.com |

| O-Carboxymethyl Ethers | Hesperetin | Ethyl bromoacetate, K₂CO₃; followed by hydrolysis with Na₂CO₃ and acidification | ~62% (over two steps) | mdpi.com |

| O-Amide Derivatives | 7-O-(carboxymethyl)hesperetin | Various amines, EDC, HOBT, DMF | 40-72% | mdpi.com |

| Ester Derivatives | Hesperetin | Various acid chlorides, TEA, Methanol, Room Temperature | 59-73% | nih.gov |

Characterization Techniques for Synthesized Hesperetin Benzyl Ethers in Research Contexts

The structural confirmation of synthesized Hesperetin (B1673127) Benzyl (B1604629) Ether and its analogues relies on a combination of standard spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity, confirming the success of the synthetic modification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. In the characterization of Hesperetin Benzyl Ether, the FT-IR spectrum would be compared to that of the starting material, hesperetin. Key changes would include a decrease in the intensity of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) due to the etherification of one of the hydroxyl groups. The appearance of new bands corresponding to the C-O-C ether linkage and characteristic absorptions for the aromatic rings of the benzyl group would also be expected. nih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would show characteristic signals for the flavanone (B1672756) core, similar to hesperetin itself. nih.govnih.gov Crucially, new signals would appear for the benzylic protons (-O-CH₂-Ar), typically as a singlet around 4.5-5.5 ppm. mdpi.com Additional signals in the aromatic region (7.2-7.5 ppm) corresponding to the protons of the newly introduced benzyl ring would also be present. The disappearance of the signal for the 7-OH proton would confirm the site of benzylation. mdpi.com

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the spectrum would show a new peak for the benzylic carbon (-O-C H₂-Ar), typically resonating around 70-75 ppm. wiserpub.com The signals for the carbon atoms of the benzyl group's aromatic ring would also appear, confirming its incorporation into the structure. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound (C₂₃H₂₀O₆), the expected exact mass would be approximately 392.1260 g/mol . as-1.co.jplgcstandards.com The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to this mass, confirming the addition of the benzyl group (C₇H₇) to the hesperetin structure (C₁₆H₁₄O₆). nih.govnih.govmassbank.eu

The table below outlines the expected spectroscopic data for the characterization of this compound, based on data from hesperetin and its derivatives.

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Expected Observations | Reference |

|---|---|---|

| FT-IR | Reduced intensity of O-H stretch (3200-3600 cm⁻¹). Appearance of C-O-C ether stretch and aromatic C-H bands from the benzyl group. | nih.govmdpi.com |

| ¹H-NMR | Signals for hesperetin core protons. New singlet for benzylic protons (-CH₂-) at ~5.0 ppm. Multiplet for benzyl aromatic protons at ~7.3-7.5 ppm. Disappearance of 7-OH proton signal. | mdpi.comnih.gov |

| ¹³C-NMR | Signals for hesperetin core carbons. New signal for benzylic carbon (-CH₂-) at ~70-75 ppm. New signals for benzyl aromatic carbons. | nih.govwiserpub.com |

| HRMS (ESI) | Molecular ion peak corresponding to the exact mass of C₂₃H₂₀O₆ (e.g., [M+H]⁺ at m/z 393.1333). | nih.govlgcstandards.com |

Pre Clinical Pharmacological and Biological Activities of Hesperetin Benzyl Ether Derivatives

Neuroprotective Effects in Experimental Models

No studies were found that specifically investigated the neuroprotective effects of Hesperetin (B1673127) Benzyl (B1604629) Ether in the experimental models outlined below.

Specific data on the ability of Hesperetin Benzyl Ether to ameliorate oxidative stress-induced neurotoxicity is not available in the current scientific literature.

No research findings are available on the effects of this compound on hydrogen peroxide (H₂O₂)-induced cellular damage in PC12 cells.

There is no available data from studies investigating the protective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells.

No studies specifically examining the modulation of neuroinflammatory pathways by this compound were identified.

Information regarding the attenuation of glial cell activation (microglia and astrocytes) by this compound is not present in the available scientific literature.

There are no research findings detailing the regulation of inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), or Nitric Oxide (NO) in neural tissues by this compound.

Data Tables

No data is available to populate the following tables for this compound. The tables are presented as a template for future research findings.

Table 1: Effects of this compound on Markers of Oxidative Stress

| Cell Line | Toxin | Outcome Measured | Result with this compound |

|---|---|---|---|

| PC12 | H₂O₂ | Cell Viability | Data not available |

| PC12 | H₂O₂ | Reactive Oxygen Species (ROS) Levels | Data not available |

| SH-SY5Y | 6-OHDA | Cell Viability | Data not available |

Table 2: Effects of this compound on Inflammatory Mediators

| Cell Type | Stimulus | Mediator Measured | Result with this compound |

|---|---|---|---|

| Microglia/Astrocytes | Inflammatory Agent | Glial Fibrillary Acidic Protein (GFAP) | Data not available |

| Microglia/Astrocytes | Inflammatory Agent | Ionized calcium-binding adapter molecule 1 (Iba1) | Data not available |

| Neural Tissue | Inflammatory Agent | IL-1β Levels | Data not available |

| Neural Tissue | Inflammatory Agent | TNF-α Levels | Data not available |

Impact on Synaptic Plasticity and Cognitive Function in Pre-clinical Models

Based on available scientific literature, there is currently a lack of specific pre-clinical research investigating the direct impact of this compound or its derivatives on synaptic plasticity and cognitive function. The following sub-sections reflect this absence of data.

No specific studies on the effect of this compound on the enhancement of Long-Term Potentiation (LTP) were identified in pre-clinical models. Research has focused on the parent compound, hesperetin, which has shown potential in rescuing impaired LTP in aged rats. researchgate.net However, these findings cannot be directly extrapolated to its benzyl ether derivatives.

There is no available pre-clinical data specifically examining the role of this compound in the improvement of associative fear memory. Studies on the parent flavonoid, hesperetin, have suggested a role in ameliorating emotional memory impairments, but similar investigations into the benzyl ether form have not been reported. researchgate.net

Inhibition of Amyloid-Beta (Aβ) Aggregation

Pre-clinical studies focusing specifically on the capacity of this compound to inhibit amyloid-beta (Aβ) aggregation are not currently available in the scientific literature. While research into hesperetin derivatives for anti-Alzheimer's activity exists, and some have been shown to inhibit self-induced Aβ aggregation, specific data for benzyl ether derivatives is absent. researchgate.net The parent compound, hesperetin, has been shown to prevent the formation of Aβ aggregates and depolymerize preformed fibrils in a concentration-dependent manner. nih.gov

Anti-inflammatory Modulations in Cellular and Animal Systems

In contrast to the neurological endpoints, O-benzyl derivatives of hesperetin have been synthesized and evaluated for their anti-inflammatory activities in cellular and animal models. These studies provide specific insights into their modulatory effects on inflammatory pathways.

Research has demonstrated that certain O-benzyl hesperetin derivatives can effectively inhibit the production of key pro-inflammatory cytokines. In a study utilizing lipopolysaccharide (LPS)-stimulated mouse RAW264.7 macrophages, several novel hesperetin derivatives were assessed for their anti-inflammatory potential. nih.gov Among the synthesized compounds, specific O-benzyl derivatives showed notable inhibitory activity against Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov For instance, compound 2c (an O-benzyl derivative) demonstrated effective inhibition of both IL-1β and IL-6. nih.gov

The table below summarizes the inhibitory effects of a selected O-benzyl hesperetin derivative on cytokine production in LPS-stimulated RAW264.7 cells.

| Compound ID | Derivative Type | Target Cytokine | Inhibitory Effect |

| 2c | O-benzyl hesperetin | IL-1β | Effective Inhibition |

| IL-6 | Effective Inhibition |

Data sourced from a study on novel hesperetin derivatives, which included O-benzyl variants, tested in mouse macrophage cell lines. nih.gov

The suppression of nitric oxide (NO), a significant inflammatory mediator, and its synthesizing enzyme, inducible nitric oxide synthase (iNOS), has been a key focus of research on hesperetin derivatives. Studies have shown that introducing hydrophobic groups, such as benzyl groups, at the 7-OH position of hesperetin can improve its anti-inflammatory activities. mdpi.com

In an investigation of sixteen novel hesperetin derivatives, a specific O-benzyl derivative, compound 1l , was identified as the most potent inhibitor of NO production in LPS-stimulated RAW264.7 macrophages. nih.gov Further analysis revealed that the inhibitory effect of compound 1l on inflammatory mediator production was associated with the suppression of the NF-κB signaling pathway and the direct inhibition of iNOS protein expression and activity. nih.gov

The table below details the findings on the inhibition of NO production by a notable O-benzyl hesperetin derivative.

| Compound ID | Derivative Type | Target Molecule | Inhibitory Effect | Mechanism |

| 1l | O-benzyl hesperetin | Nitric Oxide (NO) | Best Inhibition | Suppression of iNOS protein and activity |

Data from a comparative study of sixteen hesperetin derivatives, where the O-benzyl derivative 1l showed the highest potency against NO production in a mouse macrophage model. nih.gov

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAP Kinases)

This compound derivatives have demonstrated significant potential in modulating key inflammatory signaling pathways, primarily through the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies.

One prominent derivative, an O-alkyl and o-benzyl hesperetin derivative known as HD-1L, has been shown to attenuate inflammation by inhibiting the BRD2-NF-κB signaling pathway. nih.gov In a study on alcoholic liver injury, HD-1L significantly inhibited the phosphorylation and activation of the NF-κB-p65 subunit, a key step in the activation of this pathway. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Furthermore, research on a series of O-alkyl and O-benzyl hesperetin derivatives revealed that a specific compound, designated as 1l, effectively reduced the expression of components of the NF-κB signaling pathway induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. nih.gov This suggests that the anti-inflammatory effects of these derivatives are directly linked to their ability to suppress NF-κB activation. nih.gov While direct studies on the effect of this compound on MAP kinases are less specific, the parent compound, hesperetin, has been shown to strongly inhibit MAP kinases by reducing the expression of p-ERK and p38, thereby decreasing the levels of inflammatory cytokines. mdpi.com This provides a strong rationale for the potential of its benzyl ether derivatives to act on this pathway as well.

Interactive Table: Regulation of Inflammatory Pathways by Hesperetin Derivatives

| Compound | Model | Pathway(s) Affected | Key Findings | Reference |

| O-alkyl and o-benzyl hesperetin derivative-1L (HD-1L) | Alcoholic Liver Injury (in vivo) / RAW264.7 cells (in vitro) | BRD2-NF-κB | Inhibited phosphorylation and activation of NF-κB-p65. | nih.gov |

| O-benzyl hesperetin derivative (compound 1l) | LPS-stimulated RAW 264.7 macrophages | NF-κB | Reduced expression of NF-κB signaling pathway components. | nih.gov |

| Hesperetin (parent compound) | LPS-stimulated BV-2 microglial cells | MAP Kinases (p-ERK, p38) | Reduced expression of p-ERK and p38. | mdpi.com |

Anti-inflammatory Efficacy in Specific Organ Injury Models (e.g., CCl4-induced acute liver injury)

The anti-inflammatory properties of this compound derivatives have been validated in preclinical models of organ injury, most notably in carbon tetrachloride (CCl4)-induced acute liver injury. CCl4 is a well-known hepatotoxin that induces liver damage through mechanisms involving oxidative stress and inflammation.

Studies have shown that O-alkyl and o-benzyl hesperetin derivatives possess significant hepato-protective and anti-inflammatory effects in mouse models of CCl4-induced acute liver injury. nih.gov For instance, the derivative compound 1l demonstrated a notable ability to protect the liver from CCl4-induced damage. nih.gov Another derivative, Hesperetin derivative-14 (HD-14), also exhibited hepato-protective and anti-inflammatory effects in a CCl4-induced acute liver injury model in mice. nih.gov These findings suggest that benzyl ether modifications of hesperetin can enhance its therapeutic potential in treating inflammatory liver conditions. The protective effects are attributed to the suppression of inflammatory mediator production. nih.gov

Interactive Table: Anti-inflammatory Efficacy in CCl4-Induced Acute Liver Injury

| Compound | Model | Key Findings | Reference |

| O-benzyl hesperetin derivative (compound 1l) | CCl4-induced acute liver injury in mice | Demonstrated hepato-protective and anti-inflammatory effects. | nih.gov |

| Hesperetin derivative-14 (HD-14) | CCl4-induced acute liver injury in mice | Exhibited hepato-protective and anti-inflammatory effects. | nih.gov |

| O-alkyl and o-benzyl hesperetin derivative-1L (HD-1L) | CCl4-induced liver injury | Noted to have anti-inflammatory and hepato-protective effects in previous studies. | nih.gov |

Attenuation of Inflammatory Responses in Neuropathic Pain Models

Neuropathic pain is a chronic pain state often associated with inflammation and nerve injury. Preclinical studies suggest that hesperetin and its derivatives can attenuate the inflammatory responses in models of neuropathic pain. The parent compound, hesperetin, has been shown to produce an antihyperalgesic effect in neuropathic rats by inhibiting various oxidative markers and proinflammatory mediators secreted at the injury site. nih.gov

While direct studies on this compound in neuropathic pain are limited, the known anti-inflammatory mechanisms of hesperetin provide a strong basis for the potential efficacy of its derivatives. nih.gov Research has indicated that hesperetin can decrease partial sciatic nerve ligation-stimulated neuropathic pain. frontiersin.org The attenuation of inflammatory responses is a key component of its analgesic effect. The downregulation of proinflammatory cytokines is a likely mechanism through which these compounds alleviate neuropathic pain. nih.gov

Antioxidant Mechanisms and Cellular Redox Regulation

Free Radical Scavenging Capabilities (e.g., DPPH radical scavenging)

This compound derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key antioxidant mechanism. A study focusing on newly synthesized hesperetin derivatives, including amine benzyl derivatives, demonstrated their potent antioxidant activities against 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a dose-dependent manner. researchgate.netnih.gov

Among the synthesized compounds, a specific benzyl amine derivative, compound 3f, exhibited the most potent DPPH radical scavenging activity, with an IC50 value of 1.2 μM. researchgate.netnih.gov This indicates that the introduction of a benzyl group can significantly enhance the antioxidant capacity of the hesperetin molecule. The study concluded that the antitumor activities of these derivatives may be related to their antioxidant properties. researchgate.netnih.gov

Interactive Table: DPPH Radical Scavenging Activity of Hesperetin Derivatives

| Compound | DPPH IC50 (μM) | Reference |

| Hesperetin Benzyl Amine Derivative (compound 3f) | 1.2 | researchgate.netnih.gov |

Reduction of Oxidative Stress Markers (e.g., MDA, ROS)

Hesperetin and its derivatives have been shown to reduce oxidative stress by decreasing the levels of key markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). While specific data for this compound is emerging, the effects of the parent compound are well-documented.

Hesperetin has been found to significantly ameliorate lipid peroxidation, as indicated by reduced MDA levels in various preclinical models. cjmb.orgresearchgate.net It also effectively neutralizes ROS, including superoxide (B77818) anions and hydroxyl radicals. nih.gov A study on a hesperetin derivative, HD-14, noted its ability to deplete MDA levels. nih.gov This suggests that derivatization, including with benzyl groups, can maintain or enhance this crucial antioxidant activity. In models of acute kidney injury, hesperetin treatment attenuated LPS-induced oxidative stress by suppressing lipid and DNA oxidation. mdpi.com

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., SOD, GSH-PX, GR)

In addition to directly scavenging free radicals, hesperetin and its derivatives can bolster the body's own antioxidant defense systems by enhancing the activity of endogenous antioxidant enzymes. These enzymes include superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and glutathione reductase (GR).

Studies on the parent compound, hesperetin, have shown that it can substantially increase the activity and levels of various antioxidant proteins, including SOD, GSH-Px, and GR. cjmb.org In a model of renal ischemia-reperfusion injury, hesperetin significantly increased the tissue activities of both SOD and GPx. cjmb.orgresearchgate.net Furthermore, Hesperetin derivative-14 (HD-14) has been reported to increase the levels of GSH, SOD, and GPx. nih.gov This indicates that the core structure of hesperetin, even when derivatized, retains the ability to upregulate these critical protective enzymes.

Interactive Table: Effect of Hesperetin and its Derivatives on Endogenous Antioxidant Enzymes

| Compound | Model | Enzyme(s) Affected | Key Findings | Reference |

| Hesperetin | Renal Ischemia-Reperfusion | SOD, GPx | Significantly increased tissue activities of SOD and GPx. | cjmb.orgresearchgate.net |

| Hesperetin derivative-14 (HD-14) | Not specified | GSH, SOD, GPx | Increased levels of GSH, SOD, and GPx. | nih.gov |

| Hesperetin | General | SOD, GSH-Px, GR | Substantially increases the activity/level of various anti-oxidant proteins. | cjmb.org |

Activation of NRF2/ARE Signaling Pathway

The parent compound, hesperetin, is known to enhance endogenous antioxidant defenses. mdpi.com This is achieved significantly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govrsc.org Hesperetin has been shown to upregulate the Keap1-Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells from oxidative damage. nih.gov The activation of Nrf2 leads to its translocation into the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, thereby initiating their transcription. nih.govnih.gov This mechanism is considered a major regulator of responses to oxidative and electrophilic stress. researchgate.net

The antioxidant properties of hesperetin derivatives are foundational to their therapeutic potential, including their anticancer activities. nih.gov Research indicates that hesperetin acts to scavenge elevated reactive oxygen species (ROS) and bolster the body's own antioxidant mechanisms, particularly through the regulation of the Nrf2 transcription factor and its downstream targets. mdpi.com Studies on hesperetin have demonstrated its ability to ameliorate hepatic oxidative stress by activating the PI3K/AKT-Nrf2 pathway. rsc.org This foundational activity of the parent molecule is a key area of interest in the development and study of its derivatives, which are often designed to improve upon these inherent protective capabilities.

Modulation of Heme Oxygenase-1 (HO-1) Expression

A direct and significant consequence of Nrf2 activation by hesperetin and its derivatives is the increased expression of Heme Oxygenase-1 (HO-1). nih.gov HO-1 is a critical downstream target in the Nrf2 pathway and a potent antioxidant enzyme. mdpi.comnih.gov Studies have demonstrated that hesperetin treatment leads to a marked increase in HO-1 expression levels. nih.gov This upregulation is a key mechanism by which hesperetin protects cells against oxidative stress-induced damage and apoptosis. nih.gov

The connection between Nrf2 activation and subsequent HO-1 expression has been consistently observed in various experimental models. For instance, in retinal pigment epithelial cells challenged with hydrogen peroxide, hesperetin treatment not only increased cell survival but also significantly elevated the expression of HO-1. nih.gov This effect was shown to be dependent on Nrf2, as the transfection of cells with Nrf2-siRNA led to a decrease in the hesperetin-induced HO-1 expression. nih.gov This modulation of the Nrf2/HO-1 axis is a central element of the cytoprotective effects attributed to hesperetin and is an important mechanistic consideration for its derivatives. mdpi.comnih.gov

Antineoplastic and Chemopreventive Research in Cancer Models

Building on the foundational antioxidant and cytoprotective activities of hesperetin, significant research has focused on synthesizing and evaluating its derivatives for enhanced anticancer properties. Structural modifications, including the creation of benzyl ether and other derivatives, aim to improve bioavailability and therapeutic efficacy. nih.gov These derivatives have been evaluated for their ability to induce programmed cell death, halt cancer cell growth, and modulate critical oncogenic pathways in various cancer models. nih.govnih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism for the antitumor activity of hesperetin and its derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govsemanticscholar.org Hesperetin itself has been reported to trigger apoptosis in a wide array of cancer cell lines, including those of the esophagus, breast, and lung, often through mechanisms involving the mitochondrial pathway and the generation of intracellular reactive oxygen species (ROS). nih.govnih.govnih.gov

To enhance this pro-apoptotic potential, various derivatives have been synthesized. Studies have focused on structurally modifying hesperetin at different positions to create compounds with improved anticancer activity. nih.gov A series of substituted benzyl-1,2,3-triazolyl hesperetin derivatives were synthesized and showed notable cytotoxic effects. These compounds were evaluated for their ability to inhibit the growth of cervical (HeLa, CaSki) and ovarian (SK-OV-3) cancer cell lines, demonstrating that such structural modifications can yield potent pro-apoptotic agents. cgl.org.cn Similarly, newly synthesized amine benzyl derivatives of hesperetin have shown strong antiproliferative activity, which is closely linked to the induction of apoptosis. nih.govresearchgate.net

Inhibition of Cell Proliferation and Cell Cycle Arrest

Beyond inducing apoptosis, this compound derivatives have been investigated for their capacity to inhibit the proliferation of cancer cells and to induce cell cycle arrest. The parent compound, hesperetin, has demonstrated a significant, dose-dependent inhibition of cell proliferation in human breast cancer (MCF-7) cells, which is associated with a pronounced arrest of the cell cycle in the G1 phase. nih.govscispace.com It has also been shown to arrest chronic myeloid leukemia cells in the G0/G1 phase. nih.gov

Synthetic derivatives are often more potent. A study on novel amine benzyl derivatives of hesperetin, synthesized at the C-6 position, evaluated their antiproliferative activity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells. nih.govresearchgate.net Several of these derivatives exhibited stronger inhibitory effects on cancer cell proliferation than the parent hesperetin, with their efficacy being dose-dependent. nih.gov The antiproliferative potential is typically quantified by IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ µM) of Hesperetin Amine Benzyl Derivatives

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) |

|---|---|---|---|

| Hesperetin | >50 | >50 | 48.2±1.2 |

| Derivative 3e | 16.5±0.5 | >50 | 19.3±0.8 |

| Derivative 3f | 10.2±0.8 | 35.6±0.9 | 15.4±0.4 |

| Derivative 3k | >50 | >50 | 25.6±0.7 |

Data sourced from a study on newly synthesized hesperetin derivatives. The table shows the concentration at which each compound inhibited the growth of the respective cancer cell line by 50%. Lower values indicate greater potency.

Modulation of Molecular Pathways Implicated in Oncogenesis (e.g., cell cycle regulatory proteins, tyrosine kinases, growth factor receptors)

The anticancer effects of hesperetin and its derivatives are underpinned by their ability to modulate a variety of molecular pathways crucial for cancer cell survival and proliferation. nih.gov Research on hesperetin has shown it can interfere with the cell cycle by downregulating the expression of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDK2, CDK4) and cyclins, while upregulating CDK inhibitors like p21(Cip1) and p27(Kip1). nih.govscispace.com

Furthermore, these flavonoids can impact major signaling cascades involved in oncogenesis. Hesperidin (B1673128) has been found to inhibit the Akt and NF-κB signaling pathways in breast cancer cells. semanticscholar.org Other hesperetin derivatives have been reported to down-regulate signaling pathways such as p-JAK2/p-STAT3. nih.gov The overarching anticancer activity of hesperetin derivatives is linked to their capacity to target multiple cellular proteins involved in the cell cycle, apoptosis, metastasis, and the function of tyrosine kinases and growth factor receptors. nih.gov These molecular interactions disrupt the signaling networks that cancer cells rely on for uncontrolled growth, leading to cell cycle arrest and apoptosis.

Efficacy in Specific Cancer Cell Types (e.g., lung, breast, oral carcinoma)

The therapeutic potential of this compound derivatives has been evaluated across a range of specific cancer cell lines, demonstrating varied and often potent efficacy.

Lung Cancer: The parent compounds hesperetin and hesperidin have shown antitumor effects in non-small-cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460. nih.govresearchgate.netmdpi.comresearchgate.net The mechanisms include inducing apoptosis and inhibiting cell proliferation and invasion. nih.govresearchgate.net These findings provide a strong basis for exploring the efficacy of novel derivatives in lung cancer models.

Breast Cancer: Breast cancer cell lines, particularly MCF-7, have been extensively used to study the effects of hesperetin and its derivatives. Hesperetin induces G1-phase cell cycle arrest in MCF-7 cells. nih.govscispace.com Furthermore, newly synthesized amine benzyl derivatives of hesperetin have demonstrated potent, dose-dependent antiproliferative activity against MCF-7 cells, with some derivatives showing significantly greater efficacy than the parent compound. nih.gov Studies have also examined effects on other breast cancer lines like BT-549, showing induction of apoptosis. nih.gov

Oral Carcinoma: Research has pointed to the potential of hesperetin in treating oral cancers. One study highlighted the evaluation of hesperetin-loaded nanoparticles against human oral carcinoma (KB) cells, indicating its utility in this cancer type. nih.gov

Other Cancer Types: The activity of specific benzyl derivatives extends to other cancers. A study focused on substituted benzyl-1,2,3-triazolyl hesperetin derivatives revealed significant anticancer activity against cervical and ovarian cancer cell lines. Several of these derivatives displayed potent inhibition of HeLa and CaSki cervical cancer cells, as well as the SK-OV-3 ovarian cancer cell line. cgl.org.cn

Table 2: Anticancer Activity (IC₅₀ µM) of Substituted Benzyl-1,2,3-Triazolyl Hesperetin Derivatives

| Compound | HeLa (Cervical) | CaSki (Cervical) | SK-OV-3 (Ovarian) |

|---|---|---|---|

| 6d (para-fluoro) | 29.31±1.04 | 45.39±1.32 | >100 |

| 6k (ortho-methyl) | 27.65±0.94 | 43.87±1.11 | >100 |

| 6o (meta-methoxy) | 26.54±0.87 | 41.21±1.08 | 98.76±2.01 |

| 6q (meta-trifluoromethyl) | 74.52±1.87 | >100 | 45.65±1.23 |

| Doxorubicin (Control) | 1.89±0.04 | 2.01±0.05 | 1.98±0.04 |

Data sourced from a study on substituted benzyl-1,2,3-triazolyl hesperetin derivatives. The table shows the concentration at which each compound inhibited the growth of the respective cancer cell line by 50%, with Doxorubicin as a positive control. Lower values indicate greater potency.

Overcoming Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. frontiersin.org Hesperetin, the core structure of this compound, and its derivatives have demonstrated potential in overcoming MDR. researchgate.netnih.gov Flavonoids can counteract MDR through various mechanisms, including the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells. frontiersin.org

Studies have shown that hesperetin can modulate diverse signaling pathways in cancer cells that are often associated with drug resistance. nih.gov By interfering with these pathways, hesperetin and its derivatives may re-sensitize resistant cancer cells to conventional therapies. frontiersin.org The development of various hesperetin derivatives has been a strategy to enhance its efficacy in suppressing resistant cancer cells. frontiersin.orgnih.gov For instance, research into other flavonoid derivatives has shown that modifications to the core structure can lead to improved activity against drug-resistant human cancer cell lines. frontiersin.org This line of research supports the investigation of this compound and other derivatives as potential agents to circumvent MDR in clinical settings. researchgate.netnih.gov

Synergy with Conventional Chemotherapeutic Agents in Pre-clinical Settings

Hesperetin and its derivatives have shown remarkable synergistic properties when used in combination with conventional chemotherapeutic agents in pre-clinical studies. researchgate.netnih.gov This synergy can lead to enhanced anticancer effects, potentially allowing for better treatment outcomes. nih.gov The combination of hesperetin with platinum-based drugs, such as cisplatin, has been explored as a therapeutic strategy. researchgate.net Such combinations aim to refine treatment and offer a better therapeutic window. researchgate.net

The mechanism behind this synergy often involves the modulation of cellular pathways that are targeted by chemotherapeutic drugs. Hesperetin can increase chemosensitivity, making cancer cells more susceptible to the cytotoxic effects of these agents. nih.gov For example, hesperidin, a glycoside of hesperetin, has been found to enhance the cytotoxic effects of cytarabine (B982) in acute myeloid leukemia cells in vitro. nih.gov Furthermore, non-clinical studies suggest that co-administration of hesperetin with drugs like doxorubicin, cisplatin, and paclitaxel (B517696) can prevent cardiotoxicity, a common side effect, while potentially maintaining or enhancing anticancer effectiveness. nih.gov These findings highlight the potential of hesperetin derivatives to be used as adjuncts in chemotherapy to improve efficacy. nih.govresearchgate.net

Antimicrobial, Antifungal, and Antiviral Studies

Efficacy Against Bacterial Pathogens (e.g., Gram-positive, Gram-negative strains)

Hesperetin and its derivatives have demonstrated notable antimicrobial activity against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains. microbiologyjournal.orghumanjournals.com Studies have shown that hesperetin exhibits higher antibacterial activity compared to its glycoside, hesperidin. nih.gov The aglycone form (hesperetin) is generally more potent. nih.gov

Research has documented the efficacy of hesperetin against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). microbiologyjournal.orgnih.gov One study reported a Minimum Inhibitory Concentration (MIC) value of 4 mg/mL for hesperetin against Staphylococcus aureus ATCC 11632. researchgate.net Another investigation found zones of inhibition measuring 3.5 mm ± 0.7 for Bacillus subtilis (Gram-positive) and 3 mm ± 0.4 for Escherichia coli (Gram-negative). microbiologyjournal.org The development of novel hesperetin derivatives, such as Schiff base ligands and their copper complexes, has also shown promising antibacterial and antibiofilm activities against both types of bacteria. humanjournals.comnih.gov

| Bacterial Strain | Type | Measurement | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 11632 | Gram-positive | MIC | 4 mg/mL | researchgate.net |

| Bacillus subtilis | Gram-positive | Zone of Inhibition | 3.5 mm ± 0.7 | microbiologyjournal.org |

| Escherichia coli | Gram-negative | Zone of Inhibition | 3 mm ± 0.4 | microbiologyjournal.org |

Antifungal Activities (e.g., against Aspergillus fumigatus)

Hesperetin has demonstrated significant antifungal properties, particularly against clinically relevant fungal pathogens. microbiologyjournal.orgresearchgate.net Its efficacy against Aspergillus fumigatus, a filamentous fungus that can cause invasive aspergillosis in immunocompromised individuals, has been specifically noted. microbiologyjournal.orgresearchgate.net A study determined the minimum inhibitory concentration (MIC) of hesperetin against Aspergillus fumigatus to be 0.625 mg/mL. microbiologyjournal.org

Beyond Aspergillus, hesperetin has shown potent activity against various Candida species, which are common causes of fungal infections in humans. researchgate.netresearchgate.net For several Candida strains, including C. albicans, C. parapsilosis, C. tropicalis, C. krusei, and C. glabrata, the MIC was found to be 0.165 mg/mL, with a minimal fungicidal concentration (MFC) of 0.330 mg/mL. researchgate.netresearchgate.net This broad-spectrum antifungal activity underscores the potential of hesperetin and its derivatives as candidates for developing new antifungal agents. microbiologyjournal.org

| Fungal Pathogen | Measurement | Concentration (mg/mL) | Reference |

|---|---|---|---|

| Aspergillus fumigatus | MIC | 0.625 | microbiologyjournal.org |

| Candida species (various) | MIC | 0.165 | researchgate.netresearchgate.net |

| MFC | 0.330 | researchgate.net |

Antiviral Effects Against RNA Viruses (e.g., Human Respiratory Syncytial Virus, SARS-CoV-2)

Hesperetin has emerged as a compound of interest for its potential antiviral effects against RNA viruses, including Human Respiratory Syncytial Virus (RSV) and SARS-CoV-2. nih.govphytopharmajournal.com For RSV, a major cause of respiratory illness, hesperetin has been shown to disrupt the interaction between the viral nucleoprotein (N) and phosphoprotein (P), which is essential for viral replication. nih.gov

In the context of SARS-CoV-2, hesperetin is considered a promising candidate for both prophylaxis and treatment. nih.govresearchgate.net Computational and in vitro studies suggest it can inhibit the virus through multiple mechanisms. nih.gov Molecular docking studies have shown that hesperetin can bind to the ACE2 receptor, which the virus uses for entry into host cells, potentially disrupting the interaction with the viral spike glycoprotein (B1211001) more effectively than chloroquine. nih.gov It may also inhibit viral replication by targeting key viral enzymes like the 3CL protease. nih.gov Furthermore, hesperetin is thought to modulate host cell signaling pathways, such as the PI3K/AKT pathway, which are crucial for viral entry and replication. nih.govresearchgate.net

Enzyme Inhibition and Receptor Modulation

Hesperetin and its derivatives have been shown to interact with and modulate the activity of various enzymes and cellular receptors, which underlies many of their biological effects.

Enzyme Inhibition: Hesperetin is a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism whose overactivity can lead to hyperuricemia and gout. nih.gov It acts as a competitive inhibitor, binding to the enzyme's active site and preventing the entry of its substrate. nih.gov Additionally, certain hesperetin derivatives have shown significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. mdpi.com Specifically, hesperetin 5-O-glucoside was identified as a potent mixed-type inhibitor of PTP1B. mdpi.com The ability to inhibit enzymes is also linked to the antioxidant activities of these compounds. researchgate.net

Receptor Modulation: The interaction of hesperetin with the estrogen receptor alpha (ERα) has been investigated, particularly in the context of breast cancer. nih.gov In MCF-7 breast cancer cells, hesperetin was found to reduce cell survival in a dose-dependent manner. nih.gov It significantly affected ERα expression and phosphorylation (at Ser118). nih.gov In the presence of estradiol (B170435) (E2), hesperetin caused a significant decrease in the receptor's activity. nih.gov This modulation of a key hormone receptor highlights a mechanism through which hesperetin may exert its anti-cancer effects. nih.gov Hesperetin also influences various signaling pathways, including the MAPK and NF-κB pathways, by inhibiting the phosphorylation of key protein kinases like ERK and p38. nih.govmdpi.com

Cholinesterase Inhibition (e.g., AChE, BuChE) for Neurodegenerative Applications

Hesperetin derivatives have been investigated as potential multifunctional agents for Alzheimer's disease, with a key focus on their ability to inhibit cholinesterases. nih.gov The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) levels contributes to cognitive deficits, making acetylcholinesterase (AChE) inhibitors a primary therapeutic strategy. nih.gov Research has explored a series of hesperetin derivatives, particularly those with modifications designed to interact with the dual binding sites of AChE. ingentaconnect.com

These synthesized derivatives have demonstrated potent inhibitory activity against AChE and showed high selectivity for AChE over butyrylcholinesterase (BuChE). nih.govingentaconnect.com The selectivity index values for these compounds ranged from 68 to 305, indicating a significantly stronger effect on AChE. nih.govingentaconnect.com BuChE's active center is wider than that of AChE and lacks a peripheral anionic site (PAS), which may explain the lower inhibitory activity observed for these derivatives against BuChE. nih.gov

Kinetic studies on one of the most potent compounds, designated as 4f, revealed a mixed-type inhibition mechanism against AChE. nih.gov This suggests that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govingentaconnect.com This dual-site inhibition is a desirable characteristic for anti-Alzheimer's agents, as it can more effectively block the breakdown of acetylcholine. nih.gov

Structure-activity relationship studies indicated that the nature and position of substituents on the benzyl group significantly influence inhibitory activity. nih.gov For instance, compound 4f, which features a trifluoromethyl group at the para position of the benzene (B151609) ring, exhibited the highest inhibitory potency against AChE. nih.gov This suggests that strong electronegative groups at this position enhance the compound's interaction with the enzyme. nih.gov

The inhibitory activities of several hesperetin derivatives against both AChE and BuChE are detailed below.

Table 1: Inhibitory Activity of Hesperetin Derivatives against AChE and BuChE

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| 4a | 0.28 ± 0.02 | 45.31 ± 1.25 | 162 |

| 4f | 0.08 ± 0.01 | 24.43 ± 0.78 | 305 |

| 4s | 0.15 ± 0.01 | 35.14 ± 0.94 | 234 |

| 4t | 0.21 ± 0.02 | 14.28 ± 0.56 | 68 |

| Tacrine | 0.18 ± 0.01 | 0.49 ± 0.03 | 2.7 |

Data sourced from a study on hesperetin derivatives as potential anti-Alzheimer agents. nih.gov

Phosphodiesterase 4 (PDE4) Selective Inhibition for Inflammatory Conditions

Hesperetin and its derivatives have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammation. nih.gov PDE4 hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger; its inhibition leads to increased cAMP levels, which in turn suppresses inflammatory responses. nih.govresearchgate.net This mechanism makes PDE4 a significant target for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net

The PDE4 enzyme exists in two conformational states: a high-affinity state for the inhibitor rolipram (B1679513) (PDE4H) and a low-affinity state (PDE4L). nih.gov Inhibition of PDE4L is associated with the desired anti-inflammatory and bronchodilator effects, whereas inhibition of PDE4H is linked to adverse effects like nausea and vomiting. nih.govresearchgate.net Consequently, the therapeutic ratio, defined as the ratio of inhibitory activity at PDE4H to PDE4L, is a crucial parameter for evaluating the potential of PDE4 inhibitors. nih.gov

Hesperetin itself has been shown to be a selective PDE4 inhibitor with a favorable therapeutic ratio of >11. nih.gov To improve upon its properties, various liposoluble derivatives have been synthesized and evaluated. Hesperetin-5,7,3'-O-trimethylether (HTME) and hesperetin-5,7,3'-O-triacetate (HTA) were found to be dual inhibitors of both PDE3 and PDE4. researchgate.net The combined inhibition of these two enzymes can produce synergistic anti-inflammatory and bronchodilator effects. researchgate.net HTME and HTA displayed high therapeutic ratios of 18.3 and 20.8, respectively, suggesting a lower potential for side effects compared to their anti-inflammatory efficacy. researchgate.net

Another derivative, hesperetin-7,3'-O-dimethylether (HDME), was also investigated and found to selectively inhibit PDE4, effectively suppressing airway hyperresponsiveness in preclinical models of asthma and COPD. nih.gov The inhibitory effects of these derivatives on PDE isozymes highlight their potential as therapeutic agents for inflammatory airway diseases. researchgate.net

Table 2: PDE4 Inhibition and Therapeutic Ratios of Hesperetin and Its Derivatives

| Compound | PDE4L IC₅₀ (µM) | PDE4H EC₅₀ (µM) | Therapeutic Ratio (PDE4H/PDE4L) |

|---|---|---|---|

| Hesperetin | 13.5 ± 1.1 | >150 | >11.1 |

| Hesperetin-5,7,3'-O-trimethylether (HTME) | 1.8 ± 0.1 | 32.9 ± 3.4 | 18.3 |

| Hesperetin-5,7,3'-O-triacetate (HTA) | 1.2 ± 0.1 | 25.0 ± 1.8 | 20.8 |

Data compiled from studies on the inhibitory effects of hesperetin derivatives on phosphodiesterases. nih.govresearchgate.net

Mechanistic Insights and Molecular Targets

Investigation of Signaling Pathways

The interaction of hesperetin (B1673127) derivatives with key cellular signaling pathways is a critical area of investigation for understanding their biological effects. Research has primarily focused on inflammatory pathways.

NF-κB Pathway: An O-alkyl and o-benzyl hesperetin derivative, referred to as HD-1L, has been shown to attenuate inflammation by inhibiting the BRD2-NF-κB signaling pathway. nih.gov Studies indicate that HD-1L significantly inhibits the phosphorylation and activation of NF-κB-P65 that is mediated by Bromodomain-containing protein 2 (BRD2). nih.gov This intervention alleviates liver injury and inflammation in the context of alcoholic liver injury, suggesting that the anti-inflammatory properties of this benzyl (B1604629) derivative are linked to its ability to suppress this specific pathway. nih.gov Over-expression of BRD2 was shown to counteract the anti-inflammatory effects of HD-1L, further solidifying the role of the BRD2-NF-κB axis as a direct target. nih.gov

MAPK and NRF2/ARE Pathways: Currently, specific research detailing the direct investigation of Hesperetin Benzyl Ether's effects on the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element (NRF2/ARE) signaling pathways is not extensively available in the referenced literature.

Identification of Key Molecular Interactions

The efficacy of a compound is often determined by its ability to interact with specific molecular targets, such as enzyme active sites and protein binding pockets.

For the O-alkyl and o-benzyl hesperetin derivative-1L (HD-1L), a key molecular interaction identified is its targeting of Bromodomain-containing protein 2 (BRD2). nih.gov By inhibiting BRD2, the derivative subsequently suppresses the downstream activation of the NF-κB signaling pathway. nih.gov This points to a direct protein binding interaction as a crucial part of its mechanism of action. Further detailed analyses of its binding to specific enzyme active sites are not specified in the available literature.

Analysis of Gene and Protein Expression Modulation

The therapeutic potential of compounds can be further elucidated by examining their impact on the expression of relevant genes and proteins.

The O-alkyl and o-benzyl hesperetin derivative-1L (HD-1L) has been demonstrated to modulate protein activity, specifically by inhibiting the phosphorylation of NF-κB-P65. nih.gov This post-translational modification is a critical step in the activation of the NF-κB pathway. The research highlights that HD-1L's mechanism involves preventing this activation step, thereby reducing the inflammatory response. nih.gov

Cellular and Subcellular Effects

While the broader biological activities of flavonoids are widely studied, specific data on the direct cellular and subcellular effects of this compound are limited. Investigations into its impact on mitochondrial function, DNA integrity, and specific apoptosis markers have not been detailed in the available research.

Interactive Data Table: Effects of O-benzyl Hesperetin Derivative (HD-1L)

| Mechanistic Target | Observed Effect | Pathway | Reference |

| BRD2 | Inhibition | BRD2-NF-κB | nih.gov |

| NF-κB-P65 | Inhibition of phosphorylation and activation | BRD2-NF-κB | nih.gov |

| Inflammation | Attenuation | BRD2-NF-κB | nih.gov |

Structure Activity Relationship Sar Studies of Hesperetin Benzyl Ethers

Impact of Benzyl (B1604629) Substitutions on Biological Potency and Selectivity

The introduction of benzyl groups and subsequent substitutions on the benzyl ring have a profound effect on the biological activities of hesperetin (B1673127), including its anti-inflammatory, antioxidant, and anticancer properties.

Studies on anti-inflammatory activity have shown that the nature of the substituent on the benzyl ring is critical. For instance, a series of O-benzyl hesperetin derivatives were synthesized and evaluated for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.govnih.gov One particular derivative, compound 5b, demonstrated excellent anti-inflammatory activity both in vitro and in vivo. nih.govdaneshyari.com Another study found that compound 1l, an O-benzyl derivative, showed the best inhibition of NO production, a finding that was consistent with molecular docking results against inducible nitric oxide synthase (iNOS). nih.gov

In the context of anticancer and antioxidant activities, research on substituted benzyl-1,2,3-triazolyl hesperetin derivatives has provided significant SAR insights. cgl.org.cnresearchgate.net The nature and position of electron-withdrawing and electron-donating groups on the phenyl ring attached to the triazole core were found to contribute significantly to the observed biological actions. cgl.org.cnresearchgate.net For example, an analog with a meta-methoxy substituent (an electron-donating group) showed the most potent radical scavenging activity. cgl.org.cn Conversely, derivatives with a para-fluoro group (electron-withdrawing), an ortho-methyl group (electron-donating), and a meta-trifluoromethyl group (electron-withdrawing) exhibited excellent inhibitory activity against various cancer cell lines, including cervical (HeLa, CaSki) and ovarian (SK-OV-3) cancer cells. cgl.org.cnresearchgate.net

Another study synthesized amine benzyl derivatives at the C-6 position of hesperetin. nih.govresearchgate.net Among these, compound 3f, a benzyl amine derivative, exhibited the strongest antioxidant and antiproliferative activities against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells, with activity greater than the parent hesperetin molecule. nih.govresearchgate.net

| Compound | Substitution on Benzyl Moiety | Target Cell Line/Assay | IC50 Value (µM) | Biological Activity |

| 6d | para-Fluoro | HeLa | ~19.34 | Anticancer |

| 6d | para-Fluoro | CaSki | ~24.01 | Anticancer |

| 6k | ortho-Methyl | HeLa | ~21.05 | Anticancer |

| 6k | ortho-Methyl | CaSki | ~25.07 | Anticancer |

| 6o | meta-Methoxy | HeLa | ~20.91 | Anticancer |

| 6o | meta-Methoxy | CaSki | ~24.96 | Anticancer |

| 6q | meta-Trifluoromethyl | SK-OV-3 | ~23.55 | Anticancer |

| 3f | (unspecified benzyl amine) | DPPH radical scavenging | 1.2 | Antioxidant |

| 3f | (unspecified benzyl amine) | ABTS radical scavenging | 24 | Antioxidant |

| 3f | (unspecified benzyl amine) | MCF-7 (Breast Cancer) | 28 | Anticancer |

| 3f | (unspecified benzyl amine) | HepG2 (Liver Cancer) | 29 | Anticancer |

| 3f | (unspecified benzyl amine) | HeLa (Cervical Cancer) | 28 | Anticancer |

This table presents a selection of hesperetin benzyl ether derivatives and their corresponding biological activities. Data compiled from multiple research findings. cgl.org.cnnih.govresearchgate.net

Role of Hydrophobic Interactions in Receptor Binding

Hydrophobic interactions play a crucial role in the binding of hesperetin benzyl ethers to their target receptors. The addition of a benzyl group to the hesperetin structure inherently increases its hydrophobicity, which can enhance its ability to interact with hydrophobic pockets within a receptor's binding site.

Research has indicated that introducing hydrophobic alkyl and benzyl groups at the 7-OH position of hesperetin improved its anti-inflammatory activities. researchgate.net This suggests that the size and shape of the cavity in the target receptor, likely in the direction of the 7-OH group, can accommodate these hydrophobic moieties, leading to enhanced binding and efficacy. researchgate.net

Molecular docking studies further elucidate the importance of these interactions. For example, in the docking of hesperetin derivatives with the E6 protein, a key target in human papillomavirus (HPV)-related cancers, a typical π-π stacking interaction was observed between the phenyl group of the compound 3f and the Trp2 residue of the protein. nih.gov This type of hydrophobic interaction is critical for the stable binding of the ligand to the active site. Similarly, docking studies with protein tyrosine phosphatase 1B (PTP1B), a target for diabetes, revealed that hesperetin derivatives engage in π-alkyl interactions with residues like Phe280 and Leu192, further stabilizing the ligand-receptor complex. mdpi.com These findings underscore that the enhanced biological activity of hesperetin benzyl ethers is not solely due to an increase in general hydrophobicity, but rather to specific, favorable hydrophobic interactions with amino acid residues within the receptor's binding site.

Influence of Substituent Position on Pharmacological Profiles

The position at which the benzyl ether substitution is made on the hesperetin scaffold, as well as the position of substituents on the benzyl ring itself, significantly influences the resulting pharmacological profile.

Modifications have been explored at various hydroxyl groups and carbon positions of the hesperetin molecule. It has been noted that structural modifications at the 4'- and 7-positions can lead to better anticancer activity. researchgate.net A study focusing on anti-inflammatory activity found that the introduction of hydrophobic groups at the 7-OH position was particularly effective. researchgate.net Furthermore, another study involved the synthesis of amine benzyl derivatives at the C-6 position of hesperetin, which resulted in compounds with potent antioxidant and antitumor activities. nih.govresearchgate.net This highlights that multiple sites on the hesperetin core are amenable to modification, with the position directly impacting the type and potency of the biological response.

The substitution pattern on the benzyl ring is also a critical determinant of activity. As mentioned previously, studies on benzyl-1,2,3-triazolyl hesperetin derivatives showed that the position of functional groups on the phenyl ring was key to their antioxidant and anticancer actions. cgl.org.cnresearchgate.net For example, a methoxy (B1213986) group at the meta-position (6o) conferred the most potent radical scavenging activity, while a fluoro group at the para-position (6d), a methyl group at the ortho-position (6k), and a trifluoromethyl group at the meta-position (6q) yielded excellent anticancer activity against different cell lines. cgl.org.cnresearchgate.net This demonstrates that not just the nature of the substituent (electron-donating or -withdrawing), but also its specific location on the benzyl ring, fine-tunes the interaction with the biological target, thereby altering the pharmacological profile.

Computational and Molecular Docking Approaches for SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools for elucidating the SAR of hesperetin benzyl ethers. These approaches provide insights into the binding modes and interactions between the synthesized compounds and their protein targets at a molecular level, often corroborating and explaining the results of in vitro biological assays. nih.govnih.gov

Several studies have successfully used molecular docking to understand the activity of hesperetin derivatives. For instance, the results of a nitric oxide inhibition study were found to be in basic agreement with molecular docking results of the compounds with inducible nitric oxide synthase (iNOS). nih.gov In another study, docking of an active hesperetin derivative (compound 3f) into the E6 protein revealed key interactions, including π-π conjugation with a tryptophan residue and hydrogen bonds with serine and another amino acid, which explained its enhanced potency compared to other derivatives. nih.govresearchgate.net The predictions from these computational models matched well with the observed biological activity. nih.govresearchgate.net

Molecular docking has also been applied to study the interaction of hesperetin derivatives with protein tyrosine phosphatase 1B (PTP1B). mdpi.com These studies identified specific hydrogen bonds and hydrophobic interactions (such as π-π stacked and π-alkyl) with key amino acid residues like Asn193, Phe280, and Ala189, explaining the binding affinity and inhibitory mechanism. mdpi.com The binding energies calculated from these simulations often correlate with the experimentally determined inhibitory concentrations (IC50 values). mdpi.com By visualizing the binding poses of different derivatives, researchers can rationalize why certain substitutions—such as the nature and position of groups on a benzyl ring—lead to enhanced or diminished activity, thereby guiding the design of more potent and selective molecules. cgl.org.cnresearchgate.net

Advanced Delivery Systems and Formulations for Enhanced Research Efficacy

Nanoparticle Encapsulation Strategies (e.g., Eudragit nanoparticles, PLGA nanoparticles)

Nanoparticle-based delivery systems offer a promising approach to enhance the therapeutic efficacy of hydrophobic compounds like hesperetin (B1673127). By encapsulating the active agent within a polymeric matrix, these systems can improve solubility, provide controlled release, and facilitate targeted delivery.

Eudragit Nanoparticles:

Eudragit® E 100, a cationic copolymer, has been utilized to encapsulate hesperetin, aiming to improve its applicability in cancer research. researchgate.net Hesperetin-loaded Eudragit nanoparticles (HETNPs) have been successfully prepared using the nanoprecipitation method. researchgate.net These nanoparticles exhibit a particle size ranging from 55 to 180 nm and demonstrate a high encapsulation efficiency of 83.4%. researchgate.net The in vitro release profile of these nanoparticles shows an initial rapid release followed by a more sustained release. researchgate.net Research has indicated that HETNPs display higher cytotoxic efficacy against human oral carcinoma (KB) cells compared to free hesperetin. researchgate.net

PLGA Nanoparticles:

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery. Hesperetin-loaded PLGA nanoparticles have been synthesized using a nanoprecipitation technique. acs.orgnih.gov Optimization studies have led to the production of nanoparticles with a minimum particle size of approximately 260.2 nm and a maximum encapsulation efficiency of 80.5%. nih.gov These PLGA-based nanoparticles have shown enhanced biological activity in preclinical models. To further enhance targeting, transferrin-conjugated PLGA-hesperetin nanoparticles have been developed. acs.org This surface modification is designed to target the transferrin receptor, which is often overexpressed on cancer cells. acs.org

| Nanoparticle Type | Polymer | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Research Finding | Reference |

|---|---|---|---|---|---|---|

| HETNPs | Eudragit® E 100 | Nanoprecipitation | 55-180 | 83.4 | Higher cytotoxicity in oral carcinoma cells vs. free hesperetin. | researchgate.net |

| PLGA-HSP NPs | PLGA | Nanoprecipitation | ~260.2 | 80.5 | Biocompatible with normal fibroblast cells. | nih.gov |

| PLGA-HSP-TF NPs | Transferrin-conjugated PLGA | Nanoprecipitation & Surface Modification | Not Specified | Not Specified | Designed for targeted delivery to transferrin receptor-expressing cells. | acs.org |

Liposomal Delivery Systems for Hesperetin Benzyl (B1604629) Ether

Liposomes, which are spherical vesicles composed of a phospholipid bilayer, serve as effective carriers for both hydrophobic and hydrophilic compounds. researchgate.net For hydrophobic agents like hesperetin, encapsulation within the lipid bilayer of liposomes can improve solubility, stability, and bioavailability. nih.govresearchgate.net

The first liposome-based delivery system for hesperetin was developed using the thin-layer evaporation technique. nih.govresearchgate.net These liposomes, composed of phosphatidylcholine and cholesterol, have demonstrated stability for extended periods under storage and in serum. nih.gov The encapsulation of hesperetin within these liposomes does not compromise its therapeutic efficacy and offers a biocompatible alternative to potentially toxic solubilizing agents. nih.gov Research has shown that liposomal hesperetin displays anticancer activity in lung and breast cancer cell lines. nih.gov Furthermore, the effectiveness of these liposomes was not diminished in cells expressing multidrug resistance protein 1 (MDR-1). nih.gov

| Liposome Composition | Fabrication Method | Key Characteristics | Observed Preclinical Efficacy | Reference |

|---|---|---|---|---|

| Phosphatidylcholine and Cholesterol | Thin-layer evaporation | Stable in serum and under storage. | Anticancer activity in H441 lung cancer and MDA-MB-231 breast cancer cells. | nih.gov |

Cyclodextrin-Based Formulations for Improved Solubility and Absorption in Research Models

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. nih.gov This unique structure allows them to form inclusion complexes with poorly water-soluble molecules, thereby enhancing their solubility and stability. nih.govmdpi.com

The complexation of hesperetin with various cyclodextrins, such as β-cyclodextrin (β-CD) and its methylated derivatives like 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), has been investigated. researchgate.net Phase solubility studies have shown that these complexes significantly increase the aqueous solubility of hesperetin. researchgate.net For instance, complexation with RAMEB resulted in a notable improvement in the release of hesperetin into an aqueous solution. researchgate.net Similarly, encapsulation of hesperetin derivatives with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve their solubility. nih.gov These cyclodextrin-based formulations have demonstrated the potential to enhance the bioactivity of hesperetin in preclinical studies. researchgate.net

| Cyclodextrin (B1172386) Type | Key Finding | Impact on Hesperetin | Reference |

|---|---|---|---|

| β-cyclodextrin (β-CD) and its methylated derivatives (DM-β-CD, RAMEB) | Formation of soluble inclusion complexes. | Increased aqueous solubility and improved release. | researchgate.net |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulation of hesperetin derivatives. | Enhanced solubility of the derivatives. | nih.gov |

Implications of Formulation on Bioavailability and Distribution in Pre-clinical Research

The formulation of hesperetin into advanced delivery systems has significant implications for its bioavailability and distribution in preclinical research. The poor water solubility of hesperetin is a major factor limiting its oral absorption and, consequently, its systemic bioavailability. researchgate.net By enhancing solubility, formulations like nanoparticles, liposomes, and cyclodextrin complexes can increase the concentration of the compound available for absorption at the biological barrier. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques (e.g., NMR, MS, UV-Vis, FTIR)

Spectroscopic methods are indispensable for elucidating the molecular structure of Hesperetin (B1673127) Benzyl (B1604629) Ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques used to determine the precise molecular structure. ¹H NMR would confirm the presence of the benzyl group's protons and the characteristic signals of the hesperetin backbone. ¹³C NMR would identify all carbon atoms, verifying the successful ether linkage.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of Hesperetin Benzyl Ether. High-resolution mass spectrometry (HRMS) provides the exact molecular formula, offering definitive proof of the compound's elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique analyzes the electronic transitions within the molecule. The UV-Vis spectrum of a flavonoid like this compound would show characteristic absorption bands related to its benzoyl and cinnamoyl moieties, which can be affected by substitutions like the benzyl ether group.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the functional groups present in the molecule. The spectrum would confirm the presence of key structural features, such as the carbonyl group (C=O) of the flavanone (B1672756) core, aromatic C-H bonds, and the C-O-C stretch of the newly formed ether linkage.

Chromatographic Separations for Compound Purity and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for its quantification.

Purity Assessment : A validated HPLC method, typically using a C18 reverse-phase column, separates this compound from any starting materials, by-products, or other impurities. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Analysis : HPLC is also crucial for determining the concentration of this compound in various samples. A calibration curve is generated using standards of known concentration, allowing for the precise quantification of the compound in experimental solutions.

Cell-Based Assays for Biological Activity Evaluation (e.g., MTT assays, flow cytometry)

To investigate the potential biological effects of this compound, researchers would employ various cell-based assays.

MTT Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity. It would be used to determine if this compound has cytotoxic effects on cancer cell lines or other cell types by measuring the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product.

Flow Cytometry : This technique is used for a more detailed analysis of how a compound affects cells. For instance, if MTT assays indicated a reduction in cell viability, flow cytometry with specific stains (like Annexin V and Propidium Iodide) could be used to determine if the cells are undergoing apoptosis or necrosis. It can also be used to analyze the compound's effect on the cell cycle.

Biochemical Assays for Enzyme Activity and Biomarker Quantification

Biochemical assays are performed to understand the specific molecular mechanisms of this compound. These in vitro tests measure the compound's effect on purified enzymes or its ability to interact with specific biological molecules. For a flavonoid derivative, this could involve assays for:

Antioxidant Activity : Measuring its ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Enzyme Inhibition : Assessing its potential to inhibit specific enzymes relevant to disease, such as cyclooxygenases (COX-1/COX-2) in inflammation or kinases in cancer pathways.

In vivo Animal Model Assessment Techniques (e.g., behavioral tests, histopathology, biomarker analysis)

Should in vitro studies indicate significant biological activity, the effects of this compound would be evaluated in living organisms using animal models.

Behavioral Tests : In neuroscience research, if the compound is being investigated for neuroprotective effects, standardized behavioral tests (e.g., Morris water maze, elevated plus maze) would be used to assess cognitive function and anxiety-like behaviors in rodents.

Histopathology : After a study period, tissues from relevant organs are collected, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined under a microscope. This allows for the assessment of any pathological changes or protective effects at the tissue level.

Biomarker Analysis : Blood or tissue samples are collected to quantify specific biomarkers related to the compound's presumed activity. This could include measuring levels of inflammatory cytokines, oxidative stress markers, or other proteins relevant to the disease model being studied.

Note: While the methodologies described are standard for the scientific investigation of a compound like this compound, specific research findings and data tables for this particular derivative are not widely available in public scientific literature.

Future Directions and Research Opportunities

Exploration of Novel Hesperetin (B1673127) Benzyl (B1604629) Ether Derivatives with Tuned Activities

A primary avenue for future research lies in the rational design and synthesis of novel hesperetin derivatives to enhance potency, selectivity, and pharmacokinetic properties. Building upon the foundational structure of Hesperetin Benzyl Ether, strategic chemical modifications can tune its biological activities for specific therapeutic targets.

Researchers have successfully synthesized various series of hesperetin derivatives by introducing different functional groups. For example, the synthesis of aminobenzylated hesperetin derivatives has been reported, where modifications at the C-6 position were achieved through an electrophilic substitution reaction. mdpi.comnih.gov Another approach involves creating O-alkyl and O-benzyl hesperetin derivatives to explore their anti-inflammatory potential. nih.gov Furthermore, the application of "click chemistry" has led to the development of hesperetin hybrids linked to a 1,2,3-triazole ring, which have been screened for antiproliferative activity. researchgate.net

These structural modifications have been shown to significantly impact biological effects. For instance, certain O-benzyl derivatives demonstrated more effective inhibitory activity on interleukin-1β (IL-1β) and interleukin-6 (IL-6) than the parent compound. nih.gov Similarly, specific aminobenzylated derivatives exhibited enhanced antioxidant and antitumor activities against various cancer cell lines. mdpi.comresearchgate.net The structure-activity relationship (SAR) is a key focus, with studies indicating that the nature, position, and number of substituents can dramatically influence efficacy. mdpi.com Future work should continue to explore diverse chemical space by introducing a wider range of aliphatic and aromatic amines, substituted benzyl groups, and other heterocyclic moieties to optimize these compounds as potential therapeutic agents. mdpi.comresearchgate.net

Table 1: Examples of Hesperetin Derivative Modifications and Their Biological Activities

| Derivative Class | Structural Modification | Resulting Activity | Reference(s) |

|---|---|---|---|

| O-Benzyl Derivatives | Addition of O-benzyl groups | Enhanced anti-inflammatory effects; inhibition of IL-1β, IL-6, and NO production. | nih.gov |

| Aminobenzyl Derivatives | Benzylation with benzaldehyde and amine at the C-6 position | Improved antioxidant and antiproliferative activity against MCF-7, HepG2, and HeLa cancer cells. | mdpi.comresearchgate.net |

| Triazolyl Hybrids | Linking hesperetin to a benzyl-1,2,3-triazole moiety | Potent anticancer activity against cervical cancer cell lines. | researchgate.net |

| Mannich Base Derivatives | Introduction of a Mannich base moiety | Improved hydrophilic properties and anti-inflammatory activity by decreasing IL-6 and TNF-α. | nih.gov |

Deeper Elucidation of Specific Molecular Targets and Binding Mechanisms

A critical area for future investigation is the precise identification of the molecular targets of this compound and its derivatives. While broad biological activities like anti-inflammatory and anticancer effects are known, a deeper understanding of the specific proteins, enzymes, and signaling pathways involved is necessary. nih.govnih.gov

Molecular docking studies have provided initial insights into potential binding mechanisms. For example, derivatives have been docked with targets such as the E6 protein, which is crucial for cell proliferation, and protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes. researchgate.netmdpi.com These computational models suggest that derivatives can form hydrogen bonds and π-π stacking interactions with key amino acid residues within the active or allosteric sites of these proteins. mdpi.comsemanticscholar.org One study on hesperetin derivatives designed as acetylcholinesterase (AChE) inhibitors showed that they likely target both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme, a dual-binding action that is beneficial for treating Alzheimer's disease. nih.gov

Further research should employ a combination of computational modeling and experimental validation. Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for enzymatic targets. mdpi.com Advanced biochemical and biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify binding affinities and thermodynamic parameters. Identifying these specific molecular interactions will be crucial for optimizing lead compounds and understanding their mechanism of action at a molecular level.

Investigation of Multi-target Activity Profiles

Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation are often multifactorial, involving multiple dysregulated signaling pathways. nih.gov Compounds that can modulate several targets simultaneously—so-called multi-target ligands—are therefore of significant therapeutic interest. Hesperetin and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial effects, suggesting they may act on multiple targets. nih.govmicrobiologyjournal.orgnih.gov